3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid
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Overview
Description
3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features two bromophenyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid typically involves the following steps:
Bromination: The starting material, phenylpropanoic acid, undergoes bromination to introduce bromine atoms at the desired positions on the phenyl rings.
Friedel-Crafts Alkylation: The brominated phenylpropanoic acid is then subjected to Friedel-Crafts alkylation to attach the bromophenylmethyl group to the propanoic acid backbone.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale bromination and alkylation reactions, often using catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other functional groups.
Substitution: The bromine atoms can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: Researchers may investigate its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-2-[(2-chlorophenyl)methyl]propanoic acid: Similar structure but with chlorine atoms instead of bromine.
3-(2-Fluorophenyl)-2-[(2-fluorophenyl)methyl]propanoic acid: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid may impart unique chemical and physical properties, such as increased reactivity or specific interactions with biological targets, compared to its chlorinated or fluorinated analogs.
Properties
IUPAC Name |
3-(2-bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2O2/c17-14-7-3-1-5-11(14)9-13(16(19)20)10-12-6-2-4-8-15(12)18/h1-8,13H,9-10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZQZUMWPVGWEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC2=CC=CC=C2Br)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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